molecular formula C13H10O6 B14007842 Daphnetin diacetate CAS No. 21784-71-4

Daphnetin diacetate

Cat. No.: B14007842
CAS No.: 21784-71-4
M. Wt: 262.21 g/mol
InChI Key: PXWILQNNCIKVND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Daphnetin diacetate can be synthesized through the acetylation of daphnetin. The process involves reacting daphnetin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and yields this compound as the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Daphnetin diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Daphnetin diacetate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, arthritis, and neurodegenerative disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Daphnetin diacetate exerts its effects through multiple molecular targets and pathways. It enhances the expression of heat shock protein 70 by downregulating the expression of nuclear factor kappa B and mitogen-activated protein kinase at the molecular level. This regulation affects neuronal apoptosis by modulating the phosphorylation of pro-apoptotic proteins (Bax/Bad) and an anti-apoptotic protein (Bcl-2) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Daphnetin diacetate stands out due to its enhanced bioavailability and stability compared to its parent compound, daphnetin. Its acetylated form allows for better absorption and prolonged therapeutic effects, making it a valuable compound in pharmaceutical research .

Properties

CAS No.

21784-71-4

Molecular Formula

C13H10O6

Molecular Weight

262.21 g/mol

IUPAC Name

(8-acetyloxy-2-oxochromen-7-yl) acetate

InChI

InChI=1S/C13H10O6/c1-7(14)17-10-5-3-9-4-6-11(16)19-12(9)13(10)18-8(2)15/h3-6H,1-2H3

InChI Key

PXWILQNNCIKVND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C=CC(=O)O2)OC(=O)C

Origin of Product

United States

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